molecular formula C15H13FN2O3 B7548564 3-fluoro-N-isonicotinoylphenylalanine

3-fluoro-N-isonicotinoylphenylalanine

Cat. No.: B7548564
M. Wt: 288.27 g/mol
InChI Key: WUDDKEZOAOIAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which uses organoboron reagents under mild and functional group-tolerant conditions . This reaction allows for the formation of carbon-carbon bonds, facilitating the incorporation of fluorine into the phenylalanine molecule.

Industrial Production Methods

Industrial production of 3-fluoro-N-isonicotinoylphenylalanine may involve large-scale synthesis using similar coupling reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-isonicotinoylphenylalanine can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluorinated aromatic compounds, while reduction may produce fluorinated amines .

Scientific Research Applications

3-fluoro-N-isonicotinoylphenylalanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-isonicotinoylphenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Fluorinated phenylalanines: Compounds with fluorine atoms at different positions on the phenylalanine molecule.

    Fluorinated indoles: Compounds with a fluorine atom incorporated into the indole ring structure.

Uniqueness

3-fluoro-N-isonicotinoylphenylalanine is unique due to its specific fluorination pattern and the presence of the isonicotinoyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(3-fluorophenyl)-2-(pyridine-4-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-12-3-1-2-10(8-12)9-13(15(20)21)18-14(19)11-4-6-17-7-5-11/h1-8,13H,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDDKEZOAOIAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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